(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol
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Overview
Description
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is a chiral compound with a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Introduction of the Propanol Side Chain: The propanol side chain is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxyl group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer. This can be achieved using chiral catalysts or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of benzofuran derivatives.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety is known to interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(2,3-Dihydro-1-benzofuran-3-yl)ethanol: A similar compound with a shorter side chain.
2-(2,3-Dihydro-1-benzofuran-3-yl)acetic acid: A compound with a carboxylic acid functional group instead of a hydroxyl group.
Uniqueness
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of both a benzofuran ring and a propanol side chain. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVYBHZURRUONE-PEHGTWAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1COC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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